molecular formula C33H31BF2N4O6S B1667853 Bdy 650-X, SE CAS No. 235439-04-0

Bdy 650-X, SE

Cat. No. B1667853
M. Wt: 660.5 g/mol
InChI Key: TZBGLTNFAMQEEZ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDY 650-X, SE is a fluorescent far-red BDY (BODIPY® or boron-dipyrromethene) dye used for the labeling of amines . It displays a high fluorescence quantum yield and a high extinction coefficient, and it is relatively insensitive to pH changes . This dye contains a seven-atom aminohexanoyl (“X”) spacer between the fluorophore and the NHS ester group, which reduces the potential for interactions between the fluorophore and the conjugated biomolecule . The hydrophobic nature of BDY 650-X makes it ideal for labeling lipids and cell membranes .


Synthesis Analysis

BDY 650-X, SE is supplied as an NHS ester . The NHS ester group is reactive towards primary amines, making it suitable for labeling proteins and other amine-containing molecules .


Molecular Structure Analysis

The molecular formula of BDY 650-X, SE is C33H32BF2N5O6 . The molecular weight is 643.4 g/mol . The InChIKey is CDXXFTJLAKSQSR-JXMROGBWSA-N . The structure of BDY 650-X, SE is functionally related to a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene .


Chemical Reactions Analysis

As a fluorescent dye, BDY 650-X, SE is primarily used for labeling amines . The NHS ester group in the dye reacts with primary amines to form stable amide bonds .


Physical And Chemical Properties Analysis

BDY 650-X, SE is a far-red fluorescent dye . It has an excitation maximum at approximately 646 nm and an emission maximum at approximately 660 nm . It is relatively insensitive to pH changes .

Scientific Research Applications

  • Phototherapy in Cancer Treatment :

    • BDY, a near-infrared aza-BODIPY-based photosensitizer with a 2-Pyridone group, has been synthesized for imaging-guided photothermal synergistic sustainable photodynamic therapy. This multifunctional photosensitizer demonstrates high photothermal conversion efficiency, excellent singlet oxygen generation ability, and shows great potential for clinical applications in cancer phototherapy (Xiao et al., 2018).
  • Study of Nanohybrid Systems :

    • Research on the adsorption and molecular scale communication mechanism of PbS-BDY, a nanohybrid system, shows unique charge transmission characteristics from the excited state of BDY+ to the surface states of PbS nanocrystals, leading to emission quenching of BDY and emission enhancement of PbS NCs (Bagheri, Valenti, & Kompany‐Zareh, 2019).
  • Cellular Imaging :

    • Purely organic nanoparticles based on a BODIPY dimer, BDY-NPs, show high stability and good biocompatibility, suitable for cellular imaging. This marks an advancement in the development of safe and effective imaging tools for biological research (Li et al., 2014).
  • Electrochemiluminescence (ECL) Studies :

    • BDY has been found to exhibit efficient electrochemiluminescence (ECL) in the presence of tri-n-propylamine, with unique peak wavelengths, suggesting potential applications in analytical chemistry and bioanalysis (Hesari et al., 2015).
  • Semiconducting Microfibers in Organic Thin-Film Transistors :

    • BODIPY-based small molecules have been developed for semiconducting microfibers in organic thin-film transistors, demonstrating the promise of BODIPY as a building block for electron-transporting semiconductor films (Ozdemir et al., 2016).
  • Biodynamic Agriculture Research :

    • In the field of agriculture, BD preparations (Biodynamic) have shown effects on yield, soil quality, and biodiversity, with positive environmental impacts in terms of energy use and efficiency. This suggests the potential of BDY in sustainable agricultural practices (Turinek et al., 2009).
  • Nanotechnology and Material Science :

    • BDY compounds have been utilized in the development of nanostructures with high surface-enhanced Raman scattering performances, indicating their significant potential in chemistry, biology, and materials science (Yilmaz et al., 2017).

These applications demonstrate the versatility of BDY 650-X, SE in various scientific research

  • Phototherapy in Cancer Treatment :

    • BDY, a near-infrared aza-BODIPY-based photosensitizer with a 2-Pyridone group, has been synthesized for imaging-guided photothermal synergistic sustainable photodynamic therapy. This multifunctional photosensitizer demonstrates high photothermal conversion efficiency, excellent singlet oxygen generation ability, and shows great potential for clinical applications in cancer phototherapy (Xiao et al., 2018).
  • Study of Nanohybrid Systems :

    • Research on the adsorption and molecular scale communication mechanism of PbS-BDY, a nanohybrid system, shows unique charge transmission characteristics from the excited state of BDY+ to the surface states of PbS nanocrystals, leading to emission quenching of BDY and emission enhancement of PbS NCs (Bagheri, Valenti, & Kompany‐Zareh, 2019).
  • Cellular Imaging :

    • Purely organic nanoparticles based on a BODIPY dimer, BDY-NPs, show high stability and good biocompatibility, suitable for cellular imaging. This marks an advancement in the development of safe and effective imaging tools for biological research (Li et al., 2014).
  • Electrochemiluminescence (ECL) Studies :

    • BDY has been found to exhibit efficient electrochemiluminescence (ECL) in the presence of tri-n-propylamine, with unique peak wavelengths, suggesting potential applications in analytical chemistry and bioanalysis (Hesari et al., 2015).
  • Semiconducting Microfibers in Organic Thin-Film Transistors :

    • BODIPY-based small molecules have been developed for semiconducting microfibers in organic thin-film transistors, demonstrating the promise of BODIPY as a building block for electron-transporting semiconductor films (Ozdemir et al., 2016).
  • Biodynamic Agriculture Research :

    • In the field of agriculture, BD preparations (Biodynamic) have shown effects on yield, soil quality, and biodiversity, with positive environmental impacts in terms of energy use and efficiency. This suggests the potential of BDY in sustainable agricultural practices (Turinek et al., 2009).
  • Nanotechnology and Material Science :

    • BDY compounds have been utilized in the development of nanostructures with high surface-enhanced Raman scattering performances, indicating their significant potential in chemistry, biology, and materials science (Yilmaz et al., 2017).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]acetyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32BF2N5O6/c35-34(36)39-24(11-12-25(39)21-26-13-16-29(40(26)34)28-5-4-20-37-28)10-7-23-8-14-27(15-9-23)46-22-30(42)38-19-3-1-2-6-33(45)47-41-31(43)17-18-32(41)44/h4-5,7-16,20-21,37H,1-3,6,17-19,22H2,(H,38,42)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXXFTJLAKSQSR-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32BF2N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bdy 650-X, SE

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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